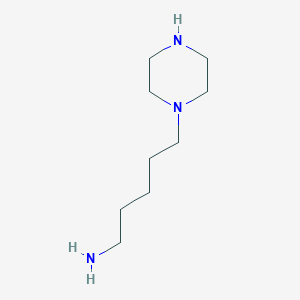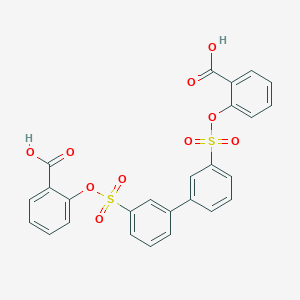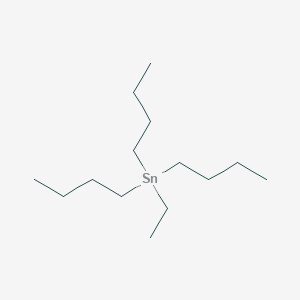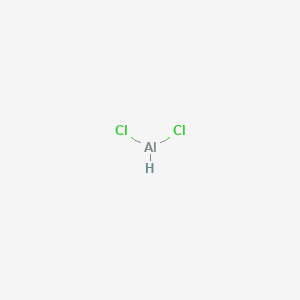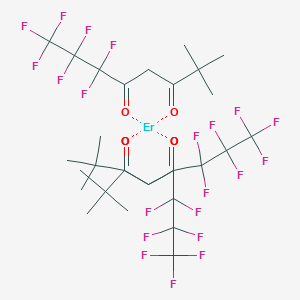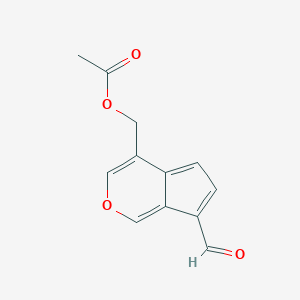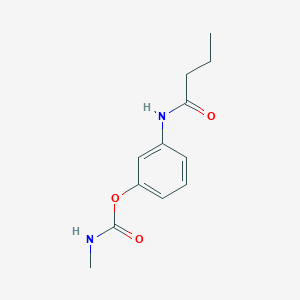
m-Butyramidophenyl methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
M-Butyramidophenyl methylcarbamate, also known as carbaryl, is a widely used insecticide that has been in use since the 1950s. It is a white crystalline solid that is soluble in water and has a slightly bitter taste. Carbaryl is used to control a wide range of pests, including insects, mites, and ticks, in agriculture, forestry, and public health.
作用机制
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and causes paralysis and death in insects.
Biochemical and physiological effects:
Carbaryl can have a range of biochemical and physiological effects on organisms, depending on the dose and duration of exposure. In insects, m-Butyramidophenyl methylcarbamate can cause paralysis, convulsions, and death. In mammals, including humans, this compound can cause nausea, vomiting, diarrhea, and headaches. Long-term exposure to this compound has been associated with neurological effects, such as memory loss and decreased cognitive function.
实验室实验的优点和局限性
Carbaryl is a widely used insecticide that has been extensively studied, making it a valuable tool for research. Its broad-spectrum activity and relatively low toxicity to mammals make it a useful tool for studying insecticide resistance and developing new insecticides. However, its effects on non-target organisms and the environment limit its use in certain situations, and caution must be taken to ensure that it is used safely and responsibly.
未来方向
There are several areas of research that could benefit from further study of m-Butyramidophenyl methylcarbamate. These include:
1. Developing new insecticides that are more effective and have fewer environmental impacts.
2. Studying the mechanisms of insecticide resistance and developing strategies to overcome it.
3. Investigating the effects of this compound on non-target organisms, such as pollinators and beneficial insects.
4. Developing new methods for monitoring and controlling pests that minimize the use of insecticides.
5. Studying the long-term effects of this compound exposure on human health and developing strategies to minimize these effects.
In conclusion, this compound is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on the environment and human health. Its broad-spectrum activity and relatively low toxicity to mammals make it a valuable tool for research, but caution must be taken to ensure that it is used safely and responsibly. Further research is needed to develop new insecticides, study the mechanisms of insecticide resistance, investigate the effects of this compound on non-target organisms, and minimize the long-term effects of this compound exposure on human health.
合成方法
Carbaryl can be synthesized by reacting m-nitrophenol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with butyric anhydride to yield m-Butyramidophenyl methylcarbamate. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
Carbaryl has been extensively studied for its insecticidal properties and its effects on the environment and human health. It is used in a variety of research applications, including studies on the mechanisms of insecticide resistance, the effects of m-Butyramidophenyl methylcarbamate on non-target organisms, and the development of new insecticides.
属性
| 17814-27-6 | |
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
[3-(butanoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O3/c1-3-5-11(15)14-9-6-4-7-10(8-9)17-12(16)13-2/h4,6-8H,3,5H2,1-2H3,(H,13,16)(H,14,15) |
InChI 键 |
GHLKYRZGJLDUAG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)OC(=O)NC |
规范 SMILES |
CCCC(=O)NC1=CC(=CC=C1)OC(=O)NC |
| 17814-27-6 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


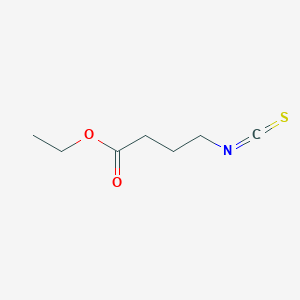


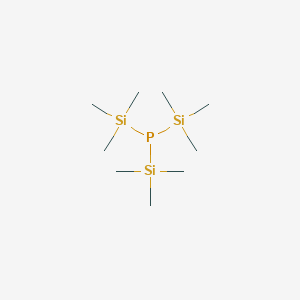


![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)
